molecular formula C16H28Cl2N4O2 B13236150 tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride

Cat. No.: B13236150
M. Wt: 379.3 g/mol
InChI Key: ZKLOFANRNKZCHH-UHFFFAOYSA-N
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Description

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride: is a chemical compound with the molecular formula C16H28Cl2N4O2.

Preparation Methods

The synthesis of tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride involves several steps. One common method includes the reaction of tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve cooling the reaction mixture to an ice bath temperature and then slowly adding hydrochloric acid. The mixture is then stirred at room temperature for several hours to ensure complete reaction .

Chemical Reactions Analysis

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride can be compared with similar compounds such as:

Properties

Molecular Formula

C16H28Cl2N4O2

Molecular Weight

379.3 g/mol

IUPAC Name

tert-butyl N-[5-(azepan-4-ylamino)pyridin-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C16H26N4O2.2ClH/c1-16(2,3)22-15(21)20-14-7-6-13(11-18-14)19-12-5-4-9-17-10-8-12;;/h6-7,11-12,17,19H,4-5,8-10H2,1-3H3,(H,18,20,21);2*1H

InChI Key

ZKLOFANRNKZCHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)NC2CCCNCC2.Cl.Cl

Origin of Product

United States

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